5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
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Overview
Description
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.11 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine are currently unknown
Mode of Action
It is known that bromopyrimidines can undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that this compound may interact with its targets through similar mechanisms.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyrimidine with 2,2-dimethoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography . The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Hydrolysis: The 2,2-dimethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce the corresponding alcohol .
Scientific Research Applications
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a dimethylamino group instead of the 2,2-dimethoxyethyl group.
5-Bromo-N,N-dimethylpyrimidin-2-amine: Another similar compound with a dimethylamino group.
Uniqueness
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research applications where these properties are desired .
Properties
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJJQCGQWHXHNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398678 |
Source
|
Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-37-8 |
Source
|
Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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